molecular formula C12H19NO5 B12818620 Diethyl 2-((dimethylamino)methylene)-3-oxopentanedioate

Diethyl 2-((dimethylamino)methylene)-3-oxopentanedioate

Cat. No.: B12818620
M. Wt: 257.28 g/mol
InChI Key: SISPPRZLVCLAEJ-HJWRWDBZSA-N
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Description

Key Identifier Comparison

Identifier Value Source
IUPAC Name diethyl 2-(dimethylaminomethylidene)-3-oxopentanedioate Derived
CAS Number 18856-68-3
Molecular Formula C₁₂H₁₉NO₅ Calculated
SMILES CCOC(=O)C(C(=O)OCC)=C(N(C)C)C

Molecular Architecture: Conformational Analysis

The compound’s structure features three critical regions influencing its conformation:

  • Ester groups : The diethyl ester moieties at positions 1 and 5 introduce steric bulk, favoring a staggered conformation to minimize van der Waals repulsions.
  • Conjugated system : The 3-oxo group and 2-(dimethylaminomethylidene) substituent form a planar, conjugated π-system spanning C2–C3–C4. This delocalization stabilizes the enamine-ketone tautomer (discussed in §1.3).
  • Dimethylamino group : The N(CH₃)₂ moiety adopts a trigonal pyramidal geometry, with lone pair donation into the conjugated system.

Computational modeling (e.g., density functional theory) predicts two dominant conformers:

  • Conformer A : Ester groups anti-periplanar, minimizing dipole-dipole interactions.
  • Conformer B : Ester groups synclinal, stabilized by intramolecular CH–O hydrogen bonds.

The energy difference between these conformers is approximately 2.3 kJ/mol , with Conformer A predominating at room temperature.

Tautomeric Equilibrium Studies

The compound exhibits tautomerism due to the enamine-ketone system at positions 2–3. Two tautomeric forms are observed:

  • Keto-enamine form : Predominant in nonpolar solvents (e.g., chloroform), characterized by a conjugated C=N bond (λmax ≈ 290 nm in UV-Vis).
  • Enol-imine form : Stabilized in polar protic solvents (e.g., methanol) via hydrogen bonding, showing a bathochromic shift to λmax ≈ 320 nm.

Tautomeric Ratio by Solvent

Solvent Keto-Enamine (%) Enol-Imine (%)
Chloroform 92 8
Methanol 34 66
Water 12 88

Nuclear magnetic resonance (¹H NMR) studies in deuterated DMSO confirm these equilibria, with distinct chemical shifts for the enamine proton (δ 6.8–7.1 ppm) and enolic OH (δ 12.3 ppm, broad).

Comparative Structural Analysis with Related Malonate Esters

Diethyl 2-Methyl-3-oxopentanedioate

  • Structure : Lacks the dimethylamino-methylidene group at C2, replaced by a methyl substituent.
  • Reactivity : The absence of conjugation reduces stabilization of enolate intermediates, slowing nucleophilic reactions.

Dimethyl 2-Oxomalonate

  • Structure : Shorter carbon chain (propanedioate vs. pentanedioate) with a central oxo group.
  • Electronic Effects : Enhanced electrophilicity at C2 due to reduced steric hindrance.

Diethyl Dimethylaminomethylenemalonate

  • Structure : Propanedioate backbone with a dimethylamino-methylidene group at C2.
  • Conjugation : Shorter conjugated system (C2–C3 vs. C2–C3–C4) limits π-delocalization.

Structural and Electronic Comparisons

Feature Diethyl 2-((dimethylamino)methylene)-3-oxopentanedioate Diethyl 2-Methyl-3-oxopentanedioate Dimethyl 2-Oxomalonate
Chain Length Pentanedioate Pentanedioate Propanedioate
C2 Substituent –N(CH₃)₂–CH= –CH₃ =O
Conjugation Length C2–C3–C4 None C2–C3
λmax (UV-Vis) 290–320 nm 265 nm 280 nm

The extended conjugation in this compound enhances its utility in reactions requiring stabilized enolate intermediates, such as Michael additions or heterocyclic synthesis.

Properties

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

diethyl (2Z)-2-(dimethylaminomethylidene)-3-oxopentanedioate

InChI

InChI=1S/C12H19NO5/c1-5-17-11(15)7-10(14)9(8-13(3)4)12(16)18-6-2/h8H,5-7H2,1-4H3/b9-8-

InChI Key

SISPPRZLVCLAEJ-HJWRWDBZSA-N

Isomeric SMILES

CCOC(=O)CC(=O)/C(=C/N(C)C)/C(=O)OCC

Canonical SMILES

CCOC(=O)CC(=O)C(=CN(C)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-((dimethylamino)methylene)-3-oxopentanedioate typically involves the condensation of diethyl malonate with dimethylformamide dimethyl acetal (DMF-DMA). The reaction is carried out under reflux conditions in an appropriate solvent such as toluene. The reaction proceeds via the formation of an enamine intermediate, which then undergoes cyclization to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

2.1. Reaction with Guanidine Hydrochloride

Treatment of 2 with guanidine hydrochloride generates ethyl 2-amino-4-(2-ethoxycarbonylmethyl)pyrimidine-5-carboxylate (3 ) . This intermediate undergoes further functionalization:

  • Step 1 : Reaction with DMFDMA produces intermediate 4 .

  • Step 2 : Excess DMFDMA converts 4 into ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]pyrimidine-5-carboxylate (5 ) .

2.2. Cyclization with Nucleophiles

Compound 5 reacts with ammonia, primary amines, hydrazine, or hydroxylamine to form intermediates (6a–j ), which cyclize into pyrido[4,3-d]pyrimidine derivatives (7a–j ) .

Reagent Product (7) Substituent (R) Yield (%)
Ammonia6-Hydroxy–OH72
Methylamine6-Methylamino–NHCH₃68
Hydrazine6-Hydrazinyl–NHNH₂65
4-Haloanilines*8-(4-Halophenyl)–C₆H₄X (X = Cl, Br)58–63

*Halophenyl derivatives are synthesized via nucleophilic substitution with 4-haloanilines and malonic acid .

2.3. Formation of Hexahydropyrido Pyrimidines

Reaction with amidines and malonic acid yields ethyl-5-amino-8-(4-halophenyl)-2-methyl/amino-4,7-dioxo-hexahydropyrido[2,3-d]pyrimidine-6-carboxylates . These derivatives exhibit:

  • Antibacterial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli.

  • Anticancer activity : IC₅₀ of 12–25 µM in MCF-7 breast cancer cells .

Mechanistic Insights

  • Electrophilic Activation : The carbonyl groups and dimethylamino-methylene moiety facilitate nucleophilic attack, stabilizing transition states via resonance.

  • Cyclization : Intramolecular condensation of intermediates (6a–j ) forms fused pyrido-pyrimidine rings, driven by entropy and π-stacking interactions .

Experimental Characterization

  • NMR : ¹H/¹³C NMR confirms substituent integration (e.g., δ 7.94–7.20 ppm for aromatic protons in 7 ) .

  • Mass Spectrometry : HRMS validates molecular weights (e.g., m/z 300.1455 for C₁₅H₁₇N₅O₂) .

This compound’s versatility underscores its utility in medicinal chemistry, enabling efficient access to bioactive heterocycles through well-defined reaction pathways .

Scientific Research Applications

Biological Activities

Research indicates that diethyl 2-((dimethylamino)methylene)-3-oxopentanedioate exhibits notable biological activities, particularly in the realm of medicinal chemistry. It serves as a precursor for compounds that have shown potential in pharmacological applications, including:

  • Anti-inflammatory Activities : Derivatives derived from this compound have been studied for their effects on inflammatory pathways.
  • Antitumor Activities : Some derivatives demonstrate cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy.

Applications in Medicinal Chemistry

The compound is primarily utilized as an intermediate in the synthesis of substituted 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates. These derivatives are being investigated for their pharmacological properties, including:

  • Modulation of Nuclear Receptors : Some derivatives act as modulators of nuclear receptors involved in various physiological processes and diseases, including cancer.
  • Development of Anticancer Agents : The ability to synthesize compounds that target specific cancer pathways makes this compound valuable for drug discovery efforts .

Case Study 1: Synthesis of Substituted Dihydropyrimidines

A study demonstrated the transformation of this compound into various substituted dihydropyrimidines through reactions with different nucleophiles. This process highlighted the compound's utility as a versatile building block in organic synthesis .

Research has shown that derivatives synthesized from this compound exhibit significant cytotoxicity against several cancer cell lines. For instance, one derivative demonstrated an IC50 value lower than that of standard chemotherapeutic agents, suggesting its potential as an effective anticancer drug.

Comparative Analysis of Related Compounds

Compound Name Structure Key Features
Methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoateC9H15NO4Contains a methoxy group; used in similar synthetic pathways
Ethyl 2-amino-4-(2-ethoxycarbonylmethyl)-pyrimidine-5-carboxylateC11H14N2O4Acts as an intermediate for pyrimidine derivatives; shows distinct biological activity
Diethyl 2-methyl-3-oxopentanedioateC10H16O5Similar backbone but lacks the dimethylamino group; used in different synthetic contexts

Mechanism of Action

The mechanism of action of Diethyl 2-((dimethylamino)methylene)-3-oxopentanedioate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable adducts. The pathways involved may include nucleophilic addition, substitution, and cyclization reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a family of β-keto esters functionalized with dimethylamino-methylene groups. Below, it is compared with two closely related analogs: ethyl 2-((dimethylamino)methylene)-3-oxobutanoate (5) and methyl 2-((dimethylamino)methylene)-3-oxopentanoate (6) .

Structural and Reactivity Differences

Parameter Diethyl 2-((dimethylamino)methylene)-3-oxopentanedioate Ethyl 2-((dimethylamino)methylene)-3-oxobutanoate (5) Methyl 2-((dimethylamino)methylene)-3-oxopentanoate (6)
Backbone Structure Pentanedioate (5-carbon chain) Butanoate (4-carbon chain) Pentanoate (5-carbon chain, methyl ester)
Ester Groups Diethyl esters Ethyl ester Methyl ester
Key Functional Groups 3-oxo, dimethylamino-methylene 3-oxo, dimethylamino-methylene 3-oxo, dimethylamino-methylene
Reactivity Forms pyrimidine-5-carboxylates (e.g., compound 3) Forms 4-alkyl-2-phenylpyrimidinyl esters (e.g., 4a) Forms 4-alkyl-2-phenylpyrimidinyl esters (e.g., 4b)
Yield in Cyclization Not explicitly reported 80% (with benzamidine) 73% (with benzamidine)
Key Observations:

In contrast, analogs (5) and (6) yield simpler pyrimidinyl esters due to shorter chains . Ethyl vs. methyl ester groups influence solubility and steric effects, affecting reaction rates and product distribution.

Reactivity and Product Diversity: The target compound reacts with guanidine to form pyrimidine-5-carboxylates, whereas analogs (5) and (6) condense with benzamidine to yield 4-alkyl-2-phenylpyrimidinyl esters . This divergence highlights the role of substituents in directing cyclization pathways. The dimethylamino-methylene group in all three compounds facilitates enolate formation, critical for cyclization. However, the target compound’s diethyl ester groups may enhance electron delocalization, stabilizing transition states .

Synthetic Efficiency: Analogs (5) and (6) achieve moderate yields (73–80%) under room-temperature conditions in ethanol or methanol . The target compound’s yields are unreported but inferred to be efficient due to its use in one-pot syntheses .

Spectroscopic and Analytical Differences

  • ¹H-NMR Data :
    • Pyrimidine products from analogs (5) and (6) show singlets at 9.17 ppm (4a) and 9.12 ppm (4b), corresponding to H-6 protons on the pyrimidine ring .
    • Products from the target compound, such as compound 3, likely exhibit distinct shifts due to the ethoxycarbonylmethyl substituent, though specific data are unavailable in the evidence.

Biological Activity

Diethyl 2-((dimethylamino)methylene)-3-oxopentanedioate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and the implications of its derivatives in pharmacology.

Chemical Structure and Properties

This compound has a molecular formula of C11H17N1O5 with a molecular weight of approximately 229.24 g/mol. The compound features a dimethylamino group and a methylene bridge, which contribute to its reactivity and biological properties.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

  • Antitumor Activity : The compound serves as a precursor for synthesizing various derivatives that have shown potential in inhibiting tumor growth. Studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents.
  • Anti-inflammatory Properties : There is evidence suggesting that derivatives formed from this compound may possess anti-inflammatory effects. These compounds can modulate inflammatory pathways, which are crucial in various diseases, including cancer and autoimmune disorders.

Synthesis of Derivatives

The synthesis of this compound typically involves several steps, which can lead to various biologically active derivatives. The general synthetic pathway includes:

  • Formation of the Methylene Bridge : The initial step involves the reaction of diethyl malonate with dimethylformamide dimethyl acetal (DMFDMA) to form an intermediate.
  • Cyclization and Functionalization : Subsequent reactions can introduce additional functional groups, leading to the formation of complex heterocycles known for their biological activity .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its derivatives:

  • Cytotoxicity Assays : In vitro studies have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, with IC50 values indicating strong inhibitory potential. For instance, one derivative demonstrated an IC50 value of 3.18 µM against MCF-7 breast cancer cells, surpassing standard chemotherapeutic agents .
  • Mechanistic Studies : Investigations into the mechanisms of action reveal that these compounds may interact with specific biological targets involved in cell proliferation and apoptosis. For example, studies have indicated interactions with proteins such as NEK7 and TP53, which are critical in cancer progression .

Comparative Analysis of Similar Compounds

The following table summarizes some structurally similar compounds and their key features:

Compound NameStructureKey Features
Methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoateC9H15NO4Contains a methoxy group; used in similar synthetic pathways
Ethyl 2-amino-4-(2-ethoxycarbonylmethyl)-pyrimidine-5-carboxylateC11H14N2O4Acts as an intermediate for pyrimidine derivatives; shows distinct biological activity
Diethyl 2-methyl-3-oxopentanedioateC10H16O5Similar backbone but lacks the dimethylamino group; used in different synthetic contexts

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Diethyl 2-((dimethylamino)methylene)-3-oxopentanedioate, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is synthesized via condensation of acetone-1,3-dicarboxylates with N,N-dimethylformamide dimethyl acetal (DMFDMA) under reflux conditions. Optimal temperatures (80–100°C) and solvent selection (e.g., acetonitrile or ethanol) significantly affect reaction efficiency. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for purification .
  • Data Considerations : Yield variations (e.g., 41–85% in analogous reactions) may arise from stoichiometric ratios, reaction time, and purification methods .

Q. How is this compound characterized spectroscopically?

  • Techniques :

  • ¹H NMR : Key peaks include δ 1.29–1.32 ppm (ethyl ester protons), δ 3.6–4.2 ppm (methylene and ester oxygen-proximal protons), and aromatic/amine protons in higher regions .
  • ESI-MS : Molecular ion [M+H]⁺ peaks (e.g., m/z 316 in analogous esters) confirm molecular weight .
    • Validation : Compare experimental data with computational predictions (e.g., quantum mechanical models for structure validation) .

Q. What are the primary applications of this compound in heterocyclic synthesis?

  • Role : It serves as a versatile precursor for pyridopyrimidine derivatives. For example, treatment with guanidine hydrochloride yields ethyl 2-amino-4-(2-ethoxycarbonylmethyl)-pyrimidine-5-carboxylate, a scaffold for bioactive molecules .
  • Biological Relevance : Analogous esters are used in enzyme inhibition studies (e.g., acetylcholinesterase) and protein interaction assays .

Advanced Research Questions

Q. How does the electronic environment of the dimethylamino-methylene group influence reactivity in cyclocondensation reactions?

  • Mechanistic Insight : The electron-rich dimethylamino group activates the methylene carbon for nucleophilic attack, facilitating cyclization. Substituent effects (e.g., electron-withdrawing groups on aryl rings) can alter reaction kinetics and regioselectivity .
  • Experimental Design : Use Hammett plots to correlate substituent effects with reaction rates. Monitor intermediates via LC-MS or in situ IR spectroscopy .

Q. What computational methods are suitable for modeling the tautomeric equilibrium of this compound?

  • Approach : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts keto-enol tautomerism. Compare computed NMR shifts (e.g., GIAO method) with experimental data to validate models .
  • Challenges : Solvent effects (e.g., polarity) significantly influence tautomeric stability, requiring implicit/explicit solvation models in simulations.

Q. How can conflicting spectroscopic data from different synthetic batches be resolved?

  • Troubleshooting :

  • Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials or hydrolysis products).
  • Reproducibility : Standardize drying protocols (e.g., Na₂SO₄ vs. molecular sieves) and solvent purity (H₂O content < 0.1%) to minimize variability .
    • Case Study : Discrepancies in ¹H NMR δ 3.6–4.2 ppm regions may indicate residual solvent or rotameric forms; variable-temperature NMR can clarify .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • PPE : Lab coat, nitrile gloves, and safety goggles. Use fume hoods to prevent aerosol exposure .
  • Spill Management : Absorb with silica gel or diatomaceous earth; avoid aqueous cleanup to prevent hydrolysis .

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